

# Total Synthesis of Neogrifolin: A Detailed Application Note and Protocol

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## Compound of Interest

Compound Name:	Neogrifolin
Cat. No.:	B162079

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## Introduction

**Neogrifolin** is a naturally occurring phenolic isoprenoid that, along with its isomer grifolin, has garnered significant attention from the scientific community.<sup>[1]</sup> These compounds, primarily isolated from mushrooms of the genus *Albatrellus*, exhibit a range of promising biological activities, including antioxidant, antibacterial, anti-inflammatory, antitumor, and anticancer properties.<sup>[1][2][3][4][5][6]</sup> The compelling pharmacological profile of **neogrifolin** makes it an attractive target for total synthesis, enabling further investigation of its therapeutic potential and the development of novel analogs.

This document provides a detailed overview of a regioselective de novo total synthesis of **neogrifolin**. The presented methodology offers a straightforward and efficient route to this valuable natural product, starting from simple and commercially available starting materials.

## Synthetic Strategy Overview

The total synthesis of **neogrifolin** can be achieved through a regioselective strategy that relies on the controlled timing of allylation and cyclization reactions.<sup>[1]</sup> The key starting materials for this synthesis are ethyl acetoacetate, ethyl crotonate, and farnesyl bromide.<sup>[1]</sup> The core of the strategy involves the construction of a farnesylated cyclohexane-1,3-dione intermediate, which is then aromatized to yield the final **neogrifolin** product.<sup>[1]</sup>

A critical aspect of this synthesis is the regioselective introduction of the farnesyl group to avoid the formation of the isomeric grifolin.<sup>[1]</sup> This is accomplished by first performing a conjugate addition of ethyl acetoacetate to ethyl crotonate, followed by the farnesylation of the resulting intermediate.<sup>[1]</sup>

## Experimental Protocols

The following protocols detail the key steps in the total synthesis of **neogrifolin**.

### Protocol 1: Synthesis of the Conjugate Addition Product (9a)

This protocol describes the Michael addition of ethyl acetoacetate to ethyl crotonate.

Materials:

- Ethyl acetoacetate
- Ethyl crotonate
- Sodium ethoxide (NaOEt)
- Ethanol (EtOH)
- Hydrochloric acid (HCl), 1M
- Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask
- Magnetic stirrer

- Separatory funnel

Procedure:

- To a solution of sodium ethoxide (prepared from sodium in ethanol) in a round-bottom flask, add ethyl acetoacetate dropwise at 0 °C.
- After stirring for 30 minutes, add ethyl crotonate dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by adding 1M HCl until the pH is acidic.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product 9a.

## Protocol 2: Synthesis of the Farnesylated Intermediate (9c)

This protocol details the farnesylation of the conjugate addition product.

Materials:

- Conjugate addition product (9a)
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Farnesyl bromide
- Saturated ammonium chloride solution
- Ethyl acetate

- Brine
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel

Procedure:

- To a suspension of sodium hydride in anhydrous DMF in a round-bottom flask, add a solution of the conjugate addition product (9a) in DMF dropwise at 0 °C.
- Stir the mixture at room temperature for 1 hour.
- Cool the reaction to 0 °C and add farnesyl bromide dropwise.
- Allow the reaction to warm to room temperature and stir for 16 hours.
- Quench the reaction by the slow addition of saturated ammonium chloride solution.
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to afford the farnesylated intermediate 9c.[\[1\]](#)

## Protocol 3: Dieckman Condensation to form Cyclohexanedione (7c)

This protocol describes the intramolecular cyclization to form the key cyclohexanedione intermediate.

**Materials:**

- Farnesylated intermediate (9c)
- Potassium tert-butoxide (t-BuOK)
- tert-Butanol (t-BuOH)
- Hydrochloric acid (HCl), 1M
- Diethyl ether
- Brine
- Anhydrous magnesium sulfate
- Round-bottom flask equipped with a reflux condenser
- Magnetic stirrer
- Separatory funnel

**Procedure:**

- To a solution of the farnesylated intermediate (9c) in tert-butanol, add potassium tert-butoxide.
- Heat the reaction mixture to reflux and stir for 16 hours.
- Cool the reaction to room temperature and acidify with 1M HCl.
- Extract the mixture with diethyl ether (3 x 50 mL).
- Wash the combined organic layers with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- The resulting crude product can be further purified if necessary.

## Protocol 4: Decarboxylation and Aromatization to Neogrifolin

This protocol details the final steps to obtain **neogrifolin**.

### Materials:

- Cyclohexanedione intermediate (7c)
- Lithium hydroxide (LiOH)
- Tetrahydrofuran (THF)
- Water
- Hydrochloric acid (HCl), 1M
- Palladium on carbon (Pd/C), 10%
- Toluene
- Round-bottom flask equipped with a reflux condenser
- Magnetic stirrer
- Separatory funnel

### Procedure:

- Saponification: To a solution of the cyclohexanedione intermediate in a mixture of THF and water, add lithium hydroxide. Stir at room temperature for 12 hours.
- Protonation: Acidify the reaction mixture with 1M HCl.
- Thermolysis (Decarboxylation): Extract the mixture with ethyl acetate, dry the organic layer, and concentrate. The crude product is then heated to induce decarboxylation.

- Aromatization: The decarboxylated intermediate is dissolved in toluene, and 10% Pd/C is added. The mixture is heated to reflux for 24 hours.
- Cool the reaction to room temperature, filter through a pad of Celite, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography to yield **neogrifolin**.

## Quantitative Data Summary

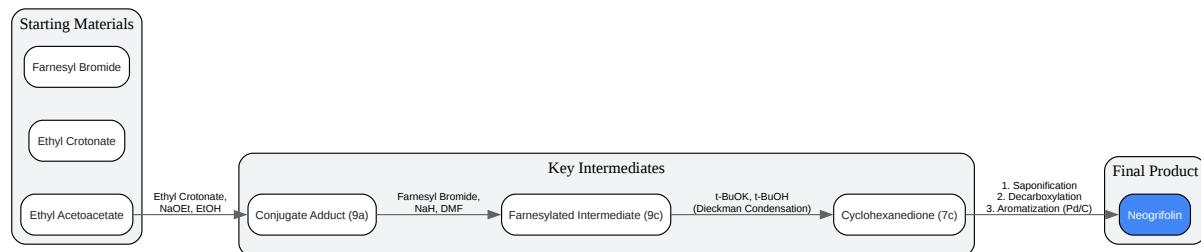
The following table summarizes the reported yields for the key steps in the total synthesis of **neogrifolin**.

Step	Product	Starting Material(s)	Reagents and Conditions	Yield (%)	Reference
Conjugate Addition & Farnesylation	Farnesylated Intermediate (9c)	Ethyl acetoacetate, Ethyl crotonate, Farnesyl bromide	1. NaOEt, EtOH; 2. NaH, DMF	71	[1]
Dieckman Condensation	Cyclohexane dione Intermediate (9c)	Farnesylated Intermediate (9c)	t-BuOK, t-BuOH, 90 °C, 16 h	-	[1]
Decarboxylation & Aromatization	Neogrifolin	Cyclohexane dione Intermediate	1. Saponification 2. Protonation, - 3. Thermolysis, 4. Pd/C, Heat	-	[1]
Overall	Neogrifolin	Ethyl acetoacetate	-	40	[1]

Note: The yield for the Dieckman condensation and the final decarboxylation/aromatization steps for the **neogrifolin** synthesis are not explicitly separated in the reference. The overall yield from ethyl acetoacetate is reported as 40%.<sup>[1]</sup>

## Visualizations

### Synthetic Workflow for Neogrifolin



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Caption: Regioselective total synthesis workflow for **neogrifolin**.

This application note provides a comprehensive guide to the total synthesis of **neogrifolin**, offering detailed protocols and a clear overview of the synthetic strategy. This information is intended to support researchers in the fields of medicinal chemistry, natural product synthesis, and drug development in their efforts to access this biologically important molecule.

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